N-(3-methoxypropyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
Description
N-(3-Methoxypropyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a pyrazolo[1,5-a]pyrazine derivative characterized by a methoxypropyl substituent at the carboxamide position and a methyl group at the 6-position of the fused bicyclic ring system.
Properties
IUPAC Name |
N-(3-methoxypropyl)-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c1-8-7-16-10(12(18)14-8)6-9(15-16)11(17)13-4-3-5-19-2/h6-7H,3-5H2,1-2H3,(H,13,17)(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFPYQWVEYBZTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NCCCOC)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-methoxypropyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide typically involves the following steps:
Formation of the pyrazine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the carboxamide group: This step often involves the reaction of pyrazine-2-carboxylic acid with suitable amines in the presence of coupling agents like 4-dimethylaminopyridine and triethylamine.
Methoxypropyl substitution:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
N-(3-methoxypropyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrazine ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of pyrazolo compounds exhibit significant antitumor properties. The compound may act as an inhibitor of thymidine phosphorylase, an enzyme implicated in tumor growth and metastasis. Studies show that modifications to the pyrazolo structure can enhance its efficacy against various cancer cell lines by disrupting cellular proliferation pathways .
Antibacterial Properties
The pyrazolo scaffold has been recognized for its potential in developing antibacterial agents. Certain derivatives have been shown to selectively inhibit bacterial DNA gyrase, making them suitable candidates for treating bacterial infections without affecting human cells . This selectivity is crucial for reducing side effects associated with traditional antibiotics.
Central Nervous System Disorders
Compounds similar to N-(3-methoxypropyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide have been explored for their neuroprotective effects. They may provide therapeutic benefits in conditions such as schizophrenia, depression, and neurodegenerative diseases like Alzheimer's and Parkinson's disease due to their ability to modulate neurotransmitter systems .
Synthesis Techniques
The synthesis of this compound can be achieved through several methods:
- Annulation Reactions : These reactions involve the formation of the pyrazolo ring system through cyclization processes that can be tailored to introduce various substituents.
- Fragment-Based Drug Design : This approach utilizes smaller molecular fragments to build up the desired complex structure, allowing for the optimization of biological activity through iterative modifications .
Case Studies
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets within microbial cells. It is believed to inhibit key enzymes involved in fatty acid synthesis, thereby disrupting the synthesis of essential cellular components . This leads to the inhibition of microbial growth and replication.
Comparison with Similar Compounds
N-(2-Furylmethyl)-6-Methyl-4-Oxo-4,5-Dihydropyrazolo[1,5-a]Pyrazine-2-Carboxamide (CAS 1775524-78-1)
- Substituents : Furylmethyl group at the carboxamide position.
- Molecular Formula : C₁₃H₁₂N₄O₃; Molecular Weight : 272.26 g/mol.
- No bioactivity data are reported for this compound .
7-Benzyl-4-Oxo-N-Phenethyl-2,5-Diphenyl-4,5-Dihydropyrazolo[1,5-a]Pyrazine-6-Carboxamide (Compound 7k)
- Substituents : Benzyl, phenethyl, and phenyl groups.
- Synthetic Data : 65% yield, >98% HPLC purity, mp 129–131°C.
- The absence of a methoxypropyl group limits direct comparison of pharmacokinetic properties .
Ring-System Variations
4,5-Dihydropyrazolo[1,5-a]Pyrimidine Derivatives (e.g., Compounds 178d and 178f)
- Core Structure : Pyrazolo[1,5-a]pyrimidine instead of pyrazolo[1,5-a]pyrazine.
- Bioactivity : Moderate CDK2 inhibition and antitumor activity against HepG2, MCF-7, A549, and Caco2 cell lines. Fluorine and nitrile substituents at the 5-aryl-7-methyl positions enhance activity .
- Key Differences : The pyrimidine ring introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity. This may explain the superior antitumor activity compared to pyrazine-based analogs .
N-(1-Ethyl-3-Methyl-1H-Pyrazol-4-yl)-3,6-Dimethyl-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxamide
- Core Structure : Pyrazolo[3,4-b]pyridine, a distinct fusion pattern.
- Molecular Formula : C₂₁H₂₂N₆O; Molecular Weight : 374.4 g/mol.
Critical Analysis of Substituent Effects
- Methoxypropyl vs. Furylmethyl : The methoxypropyl group may improve solubility due to its ether linkage and flexible alkyl chain, whereas the furylmethyl group could enhance aromatic stacking but reduce metabolic stability .
- Bioactivity Gaps: Unlike pyrimidine derivatives with documented CDK2 inhibition , the target compound’s pharmacological profile remains uncharacterized.
Biological Activity
N-(3-methoxypropyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.
- IUPAC Name: this compound
- Molecular Formula: C18H26N6O4
- Molecular Weight: 390.444 g/mol
- CAS Number: 1795086-45-1
Antitumor Activity
Research indicates that compounds similar to N-(3-methoxypropyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine derivatives exhibit significant antitumor properties. For instance, a related compound demonstrated excellent anti-tumor activity against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values of 0.83 μM, 0.15 μM, and 2.85 μM respectively .
The mechanism by which these compounds exert their effects often involves inhibition of specific kinases. For example, the aforementioned study highlighted the ability of certain derivatives to inhibit the c-Met kinase at nanomolar levels (IC50 = 48 nM) . This suggests a potential pathway for therapeutic applications in cancer treatment.
Other Biological Activities
In addition to antitumor effects, pyrazolo derivatives have been investigated for their roles in modulating various biological pathways:
- Modulation of mGlu2 Receptors : Some pyrazolo compounds have been identified as negative allosteric modulators of mGlu2 receptors, which are implicated in neurological disorders .
- Anti-inflammatory Effects : Certain pyrazole derivatives have shown promise in reducing inflammation markers in preclinical models .
Study on Antitumor Activity
A recent study focused on a series of pyrazolo derivatives similar to N-(3-methoxypropyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine. The results indicated that these compounds could induce apoptosis in cancer cells through various mechanisms including cell cycle arrest and activation of caspase pathways.
| Compound | Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| 22i | A549 | 0.83 ± 0.07 | c-Met inhibition |
| 22i | MCF-7 | 0.15 ± 0.08 | Apoptosis induction |
| 22i | HeLa | 2.85 ± 0.74 | Cell cycle arrest |
Pharmacokinetic Studies
Pharmacokinetic studies on similar compounds have revealed important insights into their absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for understanding the potential therapeutic window and toxicity profiles of N-(3-methoxypropyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine derivatives.
Q & A
Q. What are the key synthetic routes for N-(3-methoxypropyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide?
The synthesis typically involves multi-step reactions:
- Core formation : Cyclization of pyrazole precursors (e.g., hydrazines and aldehydes) under acidic or catalytic conditions to form the pyrazolo[1,5-a]pyrazine scaffold .
- Functionalization : Introduction of the 3-methoxypropyl carboxamide group via coupling reactions (e.g., using CDI or BPC for amidation) .
- Oxidation and purification : Final oxidation to stabilize the 4-oxo group, followed by HPLC or column chromatography to achieve >95% purity .
Q. How is structural characterization performed for this compound?
- Spectroscopic analysis : ¹H/¹³C NMR confirms substituent positions (e.g., methyl at C6, methoxypropyl at the carboxamide group) .
- Mass spectrometry : HRMS validates molecular weight (e.g., calculated vs. observed m/z for C₁₃H₁₉N₅O₃) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the solid state, critical for understanding biological interactions .
Advanced Research Questions
Q. How can reaction yields be optimized during the introduction of the 3-methoxypropyl group?
- Activation strategies : Use bis(pentafluorophenyl) carbonate (BPC) instead of CDI for carboxamide formation, improving yields from 55% to 87% by reducing side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates during coupling .
- Temperature control : Maintain reactions at 80°C to prevent Boc-group cleavage, which occurs above 90°C .
Q. What methodologies resolve contradictions in reported biological activity data?
- Dose-response profiling : Use in vitro assays (e.g., PDE2A inhibition) with standardized cGMP measurement in rat brain tissue to validate target engagement .
- Selectivity panels : Test against related enzymes (e.g., PDE1, PDE3) to rule off-target effects. For example, PDE2A IC₅₀ values <10 nM vs. >1 µM for PDE3 ensure specificity .
- In vivo correlation : Compare pharmacokinetic data (e.g., plasma clearance rates) with behavioral outcomes (e.g., MK-801-induced memory deficits) to confirm mechanism .
Q. How are impurities in the final product quantified and mitigated?
- Analytical techniques : UPLC-MS detects trace impurities (e.g., de-methylated byproducts). Limit: <0.15% per ICH guidelines .
- Crystallization optimization : Use anti-solvent precipitation (e.g., water in DMSO) to remove hydrophilic impurities .
- Process validation : Implement DoE (Design of Experiments) to identify critical parameters (e.g., pH during amidation) affecting purity .
Q. What computational tools predict the compound’s pharmacokinetic properties?
- ADMET modeling : SwissADME predicts moderate blood-brain barrier penetration (BBB score: 0.55) due to the methoxypropyl group’s hydrophilicity .
- Molecular dynamics : Simulate binding to PDE2A’s catalytic domain to prioritize derivatives with stronger H-bond interactions (e.g., pyrazine N-atoms with Tyr827) .
Methodological Considerations
Q. How is biological activity validated in preclinical models?
- In vitro : Measure PDE2A inhibition via fluorescence polarization (FP) assays using recombinant human enzyme and cAMP/cGMP analogs .
- In vivo : Administer oral doses (e.g., 10 mg/kg) to Sprague-Dawley rats, followed by brain tissue harvesting and LC-MS/MS cGMP quantification .
- Behavioral assays : Use passive avoidance tasks to assess cognitive improvement post-MK-801 challenge, with statistical rigor (ANOVA, p<0.01) .
Q. What strategies improve reproducibility in synthetic protocols?
- Reagent documentation : Specify lot numbers for critical reagents (e.g., BPC) to minimize batch variability .
- Automation : Employ flow chemistry for precise control of reaction parameters (e.g., residence time during cyclization) .
- Data sharing : Publish full spectroscopic datasets (e.g., NMR raw files) in supplementary materials for independent verification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
